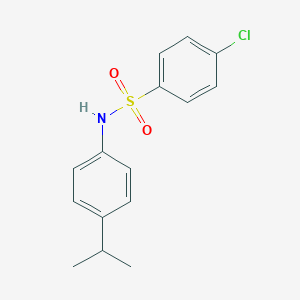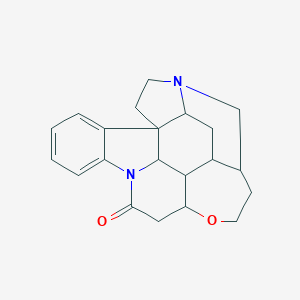
4-chloro-N-(4-isopropylphenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(4-isopropylphenyl)benzenesulfonamide, also known as Sulfaphenazole, is an organic compound that belongs to the class of sulfonamide drugs. It is commonly used as a selective inhibitor of cytochrome P450 2C9 (CYP2C9), an enzyme that plays a crucial role in the metabolism of many drugs, including warfarin, phenytoin, and tolbutamide.
Aplicaciones Científicas De Investigación
4-chloro-N-(4-isopropylphenyl)benzenesulfonamidele is widely used in scientific research to study the role of CYP2C9 in drug metabolism. It is also used to investigate the effects of CYP2C9 inhibitors on drug-drug interactions, pharmacokinetics, and pharmacodynamics. 4-chloro-N-(4-isopropylphenyl)benzenesulfonamidele is also used as a model compound to study the structure-activity relationships of sulfonamide drugs.
Mecanismo De Acción
4-chloro-N-(4-isopropylphenyl)benzenesulfonamidele selectively inhibits CYP2C9 by binding to the heme iron of the enzyme's active site. This binding prevents the metabolism of drugs that are substrates for CYP2C9, leading to increased plasma concentrations of these drugs. 4-chloro-N-(4-isopropylphenyl)benzenesulfonamidele does not inhibit other isoforms of CYP450, such as CYP3A4 or CYP2D6.
Biochemical and Physiological Effects:
4-chloro-N-(4-isopropylphenyl)benzenesulfonamidele has been shown to increase the plasma concentrations of several drugs, including warfarin, phenytoin, and tolbutamide. It also increases the half-life of these drugs, leading to prolonged pharmacological effects. However, 4-chloro-N-(4-isopropylphenyl)benzenesulfonamidele has no direct pharmacological effects on its own.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N-(4-isopropylphenyl)benzenesulfonamidele is a highly selective and potent inhibitor of CYP2C9, making it an ideal tool for studying the role of this enzyme in drug metabolism. However, 4-chloro-N-(4-isopropylphenyl)benzenesulfonamidele has a relatively short half-life and is rapidly metabolized in vivo, which limits its use in animal studies. 4-chloro-N-(4-isopropylphenyl)benzenesulfonamidele is also known to inhibit other enzymes, such as CYP2C19 and CYP3A4, at high concentrations, which may lead to off-target effects.
Direcciones Futuras
Future research on 4-chloro-N-(4-isopropylphenyl)benzenesulfonamidele could focus on developing more potent and selective inhibitors of CYP2C9. This could lead to the development of new drugs with improved pharmacokinetic and pharmacodynamic properties. 4-chloro-N-(4-isopropylphenyl)benzenesulfonamidele could also be used in combination with other drugs to investigate the potential for drug-drug interactions and to optimize dosing regimens. Finally, 4-chloro-N-(4-isopropylphenyl)benzenesulfonamidele could be used to study the role of CYP2C9 in disease states, such as diabetes, where altered drug metabolism may play a role.
Métodos De Síntesis
4-chloro-N-(4-isopropylphenyl)benzenesulfonamidele can be synthesized by reacting 4-chloro-N-phenylbenzenesulfonamide with isopropylmagnesium bromide in the presence of a catalyst. The reaction yields 4-chloro-N-(4-isopropylphenyl)benzenesulfonamide, which can be purified by recrystallization.
Propiedades
Nombre del producto |
4-chloro-N-(4-isopropylphenyl)benzenesulfonamide |
|---|---|
Fórmula molecular |
C15H16ClNO2S |
Peso molecular |
309.8 g/mol |
Nombre IUPAC |
4-chloro-N-(4-propan-2-ylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO2S/c1-11(2)12-3-7-14(8-4-12)17-20(18,19)15-9-5-13(16)6-10-15/h3-11,17H,1-2H3 |
Clave InChI |
BMCNVHMWFUAOAV-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
SMILES canónico |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2,3-dimethoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B270646.png)
![N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B270647.png)

![2-({[4-benzyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B270656.png)
![2-hydroxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B270657.png)

![2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide](/img/structure/B270661.png)





![Ethyl 2-{[(3-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B270668.png)